3-Cyano-2-hydroxybenzoic acid 3-Cyano-2-hydroxybenzoic acid
Brand Name: Vulcanchem
CAS No.: 67127-84-8
VCID: VC2051692
InChI: InChI=1S/C8H5NO3/c9-4-5-2-1-3-6(7(5)10)8(11)12/h1-3,10H,(H,11,12)
SMILES: C1=CC(=C(C(=C1)C(=O)O)O)C#N
Molecular Formula: C8H5NO3
Molecular Weight: 163.13 g/mol

3-Cyano-2-hydroxybenzoic acid

CAS No.: 67127-84-8

Cat. No.: VC2051692

Molecular Formula: C8H5NO3

Molecular Weight: 163.13 g/mol

* For research use only. Not for human or veterinary use.

3-Cyano-2-hydroxybenzoic acid - 67127-84-8

Specification

CAS No. 67127-84-8
Molecular Formula C8H5NO3
Molecular Weight 163.13 g/mol
IUPAC Name 3-cyano-2-hydroxybenzoic acid
Standard InChI InChI=1S/C8H5NO3/c9-4-5-2-1-3-6(7(5)10)8(11)12/h1-3,10H,(H,11,12)
Standard InChI Key YXONTGXEHMEGFO-UHFFFAOYSA-N
SMILES C1=CC(=C(C(=C1)C(=O)O)O)C#N
Canonical SMILES C1=CC(=C(C(=C1)C(=O)O)O)C#N

Introduction

Physicochemical Properties

3-Cyano-2-hydroxybenzoic acid exhibits specific physicochemical properties that determine its behavior in various chemical environments. These properties are essential for understanding its potential applications and handling requirements.

Physical Properties

The compound exists as a solid at room temperature with a molecular weight of 163.13 g/mol . It has a relatively high boiling point characteristic of benzoic acid derivatives with hydrogen bonding capabilities.

Table 1: Key Physical Properties of 3-Cyano-2-hydroxybenzoic acid

PropertyValueReference
Molecular FormulaC₈H₅NO₃
Molecular Weight163.13 g/mol
Physical StateSolid
Density1.5±0.1 g/cm³
Boiling Point350.0±37.0 °C at 760 mmHg
Flash Point165.5±26.5 °C
Storage ConditionsRoom temperature, dark place, inert atmosphere

Structural Information

The structure of 3-Cyano-2-hydroxybenzoic acid features a benzene ring with three key functional groups positioned strategically, enabling specific chemical behaviors and reactions.

Table 2: Structural Identifiers for 3-Cyano-2-hydroxybenzoic acid

IdentifierValueReference
IUPAC Name3-cyano-2-hydroxybenzoic acid
InChIInChI=1S/C8H5NO3/c9-4-5-2-1-3-6(7(5)10)8(11)12/h1-3,10H,(H,11,12)
InChI KeyYXONTGXEHMEGFO-UHFFFAOYSA-N
SMILESC1=CC(=C(C(=C1)C(=O)O)O)C#N
Synonyms3-cyanosalicylic acid, 2-hydroxy-3-isocyanobenzoic acid

The compound features multiple functional groups that can participate in various chemical interactions:

  • The carboxylic acid group provides acidity and can form esters, amides, and salts

  • The hydroxyl group at position 2 can participate in hydrogen bonding and is potentially reactive for derivatization

  • The cyano group at position 3 introduces electronic effects that influence the compound's reactivity and can serve as a precursor for other functional groups through chemical transformations

Synthesis Methods

ParameterClassification/InformationReference
GHS PictogramGHS07 (Harmful)
Signal WordWarning
Hazard StatementH302 (Harmful if swallowed)
Precautionary StatementsP264-P270-P301+P312-P330-P501
Storage RecommendationsKeep in dark place, inert atmosphere, room temperature

The compound should be handled with appropriate personal protective equipment, including gloves and eye protection, and care should be taken to avoid ingestion, as indicated by the hazard statement H302 .

Analytical Data

Limited analytical data is available in the search results, but some predicted properties can be noted.

Collision Cross Section Data

Predicted collision cross section (CCS) values for different adduct forms of 3-Cyano-2-hydroxybenzoic acid provide insights into its behavior in mass spectrometry applications:

Table 4: Predicted Collision Cross Section Values

Adductm/zPredicted CCS (Ų)Reference
[M+H]+164.03423132.2
[M+Na]+186.01617143.5
[M+NH4]+181.06077136.0
[M+K]+201.99011136.1
[M-H]-162.01967125.3
[M+Na-2H]-184.00162135.1
[M]+163.02640130.8
[M]-163.02750130.8

These values could be particularly useful for analytical chemists working with mass spectrometry techniques for identification and characterization of this compound.

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